molecular formula C10H8ClF3N2O B13048002 (3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile

(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile

Cat. No.: B13048002
M. Wt: 264.63 g/mol
InChI Key: CJGMZAGCJUSGDG-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile is a chemical compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitro or imine derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethoxy group and a chloro-substituted phenyl ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H8ClF3N2O

Molecular Weight

264.63 g/mol

IUPAC Name

(3R)-3-amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8ClF3N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m1/s1

InChI Key

CJGMZAGCJUSGDG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC#N)N)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)Cl)OC(F)(F)F

Origin of Product

United States

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